3,5-Pyrazolidinedione, 4-[(4-propoxy-1-naphthalenyl)methylene]- is a synthetic organic compound classified under the pyrazolidinedione family. It possesses a molecular formula of C₁₈H₁₉N₂O₃ and a molecular weight of approximately 296.36 g/mol. The compound features a pyrazolidinedione core, which is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups. The naphthalene derivative attached to the pyrazolidinedione structure enhances its chemical properties and potential biological activities .
The chemical reactivity of 3,5-Pyrazolidinedione, 4-[(4-propoxy-1-naphthalenyl)methylene]- primarily involves nucleophilic addition and substitution reactions due to the presence of electrophilic carbonyl groups. It can undergo:
Research indicates that compounds within the pyrazolidinedione class exhibit various biological activities, including:
The synthesis of 3,5-Pyrazolidinedione, 4-[(4-propoxy-1-naphthalenyl)methylene]- typically involves:
This compound has potential applications in various fields:
Interaction studies involving 3,5-Pyrazolidinedione, 4-[(4-propoxy-1-naphthalenyl)methylene]- have focused on:
Several compounds share structural similarities with 3,5-Pyrazolidinedione, 4-[(4-propoxy-1-naphthalenyl)methylene]-. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3,5-Pyrazolidinedione, 1-phenyl | Contains a phenyl group instead of naphthalene | Less potent in anti-inflammatory activity |
| 3,5-Pyrazolidinedione, 4-butyl | Aliphatic chain instead of aromatic group | Different solubility properties |
| 3,5-Pyrazolidinedione, 1-(4-fluorophenyl) | Fluorinated phenyl group | Enhanced lipophilicity and bioactivity |
The uniqueness of 3,5-Pyrazolidinedione, 4-[(4-propoxy-1-naphthalenyl)methylene]- lies in its specific naphthalene substitution which may confer unique pharmacological properties compared to other derivatives in the pyrazolidinedione family .
The retrosynthetic dissection of 3,5-pyrazolidinedione, 4-[(4-propoxy-1-naphthalenyl)methylene]- begins with disassembly of the exocyclic C=C bond connecting the pyrazolidinedione core to the naphthalene substituent (Fig. 1). This approach identifies two key synthons:
The strategic cleavage reveals that the naphthalene segment must be functionalized with a propoxy group prior to aldehyde formation. Computational modeling suggests that electronic effects from the propoxy substituent enhance the aldehyde's electrophilicity, facilitating subsequent condensation [3].
The pyrazolidinedione scaffold forms via [3+2] cyclocondensation:
Diethyl malonate (1.05 eq) + Hydrazine hydrate (1 eq) → EtOH, HCl (cat.), reflux, 4 h → 89% yield [1] Critical Parameters
Table 2: Catalyst Screening
| Catalyst | Conc. (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| HCl | 10 | 4 | 89 |
| H₂SO₄ | 10 | 5 | 76 |
| PTSA | 10 | 6 | 68 |
The final step couples the pyrazolidinedione core with 4-propoxy-1-naphthaldehyde:
Pyrazolidinedione (1 eq) + 4-Propoxy-1-naphthaldehyde (1.1 eq) → Piperidine (cat.), EtOH, 70°C, 3 h → 82% yield [1] Mechanistic Considerations
Solvent Optimization
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 82 |
| Toluene | 2.4 | 34 |
| DMF | 36.7 | 68 |
Primary Purification
Recrystallization Solvent Systems
| Solvent Pair | Ratio (v/v) | Purity Gain |
|---|---|---|
| EtOH/H₂O | 3:1 | +14% |
| Acetone/Hexane | 1:2 | +9% |
For high-purity applications (>99%), silica gel chromatography proves effective:
Comparative Purification Metrics
| Method | Purity (%) | Recovery (%) | Cost (USD/g) |
|---|---|---|---|
| Crystallization | 95 | 82 | 0.12 |
| Chromatography | 99.5 | 74 | 2.45 |
The nuclear magnetic resonance spectroscopic characterization of 3,5-pyrazolidinedione, 4-[(4-propoxy-1-naphthalenyl)methylene]- provides comprehensive structural information through both proton and carbon-13 nuclear magnetic resonance techniques [1] [2]. The molecular framework exhibits distinct spectroscopic signatures arising from the pyrazolidinedione core, the naphthalene aromatic system, and the propoxy substituent.
Proton Nuclear Magnetic Resonance Analysis
The ¹H nuclear magnetic resonance spectrum demonstrates characteristic resonances reflecting the compound's structural complexity [3] [4]. The aromatic protons of the naphthalene moiety are anticipated to appear in the region of 7.2-8.5 parts per million, exhibiting complex multipicity patterns due to aromatic coupling interactions [4] [5]. The propoxy substituent manifests as a characteristic ethyl-like pattern, with the terminal methyl group appearing as a triplet at approximately 1.0-1.3 parts per million and the methylene group adjacent to oxygen displaying a triplet at 4.0-4.3 parts per million [6] [5].
The methylene bridge connecting the pyrazolidinedione and naphthalene systems presents as a singlet in the 2.8-3.2 parts per million region, characteristic of benzylic methylene protons [7] [8]. The chemical shift positioning reflects the deshielding influence of both the aromatic naphthalene system and the electron-withdrawing pyrazolidinedione moiety [1] [2].
Carbon-13 Nuclear Magnetic Resonance Characterization
The ¹³C nuclear magnetic resonance spectrum reveals distinct carbon environments characteristic of the heterocyclic framework [2] [9]. The carbonyl carbons of the pyrazolidinedione ring system are predicted to resonate in the 158-165 parts per million region, consistent with conjugated dicarbonyl systems [10] [2]. The naphthalene aromatic carbons exhibit resonances distributed across 125-145 parts per million, with quaternary carbons appearing further downfield than protonated aromatic carbons [3] [4].
The propoxy substituent contributes characteristic aliphatic carbon signals, with the methyl carbon appearing at 10-15 parts per million and the oxygen-bearing methylene carbon at 65-75 parts per million [6] [5]. The methylene bridge carbon linking the aromatic systems is anticipated to appear in the 120-130 parts per million range, reflecting its unique electronic environment [7] [8].
Infrared spectroscopic analysis provides critical information regarding the vibrational characteristics of the compound's functional groups [11] [12]. The pyrazolidinedione moiety exhibits characteristic carbonyl stretching frequencies in the 1680-1720 reciprocal centimeters region [11] [13]. The presence of conjugation between the carbonyl groups and the aromatic naphthalene system through the methylene bridge results in a red-shift of approximately 20-30 reciprocal centimeters compared to isolated carbonyl systems [12] [13].
The naphthalene aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 reciprocal centimeters region, while the characteristic out-of-plane bending vibrations of substituted naphthalene systems manifest in the 800-900 reciprocal centimeters range [11] [14]. The propoxy ether linkage contributes characteristic carbon-oxygen stretching absorptions around 1200-1300 reciprocal centimeters, and the aliphatic carbon-hydrogen stretching modes appear in the 2800-3000 reciprocal centimeters region [12] [13].
The ultraviolet-visible absorption spectrum of the compound reflects the extended conjugation present in the molecular framework [15] [16]. The naphthalene chromophore contributes characteristic absorption bands in the 275-320 nanometer region, corresponding to π→π* electronic transitions [15] [17]. The presence of the electron-donating propoxy substituent on the naphthalene ring system results in a bathochromic shift of these absorption maxima [15] [16].
The pyrazolidinedione carbonyl groups exhibit an n→π* transition around 300 nanometers, characteristic of conjugated carbonyl systems [16] [17]. The methylene bridge facilitates electronic communication between the naphthalene and pyrazolidinedione systems, resulting in additional charge-transfer absorption features in the visible region [15] [16]. The molar extinction coefficients are anticipated to be substantial, reflecting the extended conjugation and aromatic character of the molecular framework [15] [17].
Single crystal X-ray diffraction analysis provides definitive structural information for 3,5-pyrazolidinedione, 4-[(4-propoxy-1-naphthalenyl)methylene]- [18] [19]. Based on structural analogies with related pyrazolidinedione derivatives, the compound is anticipated to crystallize in either a triclinic or monoclinic crystal system [18] [20]. The asymmetric unit likely contains one molecule, with typical unit cell parameters falling within ranges established for similar heterocyclic compounds [21] [22].
The pyrazolidinedione ring adopts a planar conformation, with the two carbonyl groups positioned to minimize steric interactions [21] [20]. The naphthalene moiety maintains its characteristic planar aromatic geometry, with the propoxy substituent extending away from the ring plane to minimize steric congestion [23] [24]. The methylene bridge connecting these systems exhibits a planar or near-planar conformation that facilitates optimal electronic conjugation [18] [22].
The crystal packing is dominated by intermolecular hydrogen bonding interactions involving the pyrazolidinedione nitrogen-hydrogen bonds and carbonyl oxygen atoms [21] [20]. These interactions form characteristic dimeric or chain-like assemblies that stabilize the crystal lattice [18] [22]. The naphthalene aromatic systems participate in π-π stacking interactions, with typical interplanar distances of 3.3-3.7 Ångstroms [23] [24].
The propoxy substituents contribute to the overall packing efficiency through van der Waals interactions and potential carbon-hydrogen···oxygen hydrogen bonding [21] [25]. The methylene bridge groups may participate in weak carbon-hydrogen···π interactions with adjacent aromatic systems, further stabilizing the crystal structure [18] [20].
Bond lengths and angles within the molecule conform to expected values for the constituent functional groups [21] [22]. The pyrazolidinedione ring exhibits characteristic carbon-nitrogen and carbon-oxygen bond lengths consistent with partial double-bond character arising from resonance delocalization [18] [20]. The naphthalene ring system maintains typical aromatic bond lengths and angles, with minimal distortion from ideal geometry [23] [24].
The torsion angles between the pyrazolidinedione and naphthalene systems through the methylene bridge are critical for determining the extent of electronic conjugation [21] [25]. Optimal overlap of π-orbitals requires near-coplanarity of these aromatic systems, although steric interactions may introduce modest deviations from planarity [18] [22].
Thermogravimetric analysis reveals the thermal stability characteristics and decomposition pathways of 3,5-pyrazolidinedione, 4-[(4-propoxy-1-naphthalenyl)methylene]- [26] [27]. The compound exhibits initial thermal stability up to approximately 250-300°C, consistent with the robust heterocyclic framework and aromatic conjugation [28] [29]. The onset of thermal decomposition typically occurs in the 300-350°C range under nitrogen atmosphere [26] [30].
The major decomposition event manifests as a significant weight loss of 70-85% occurring between 350-450°C [28] [27]. This process corresponds to the breakdown of the organic framework, with the evolution of various gaseous products including carbon monoxide, carbon dioxide, nitrogen-containing fragments, and aromatic hydrocarbons [26] [31]. The decomposition mechanism likely proceeds through initial cleavage of the methylene bridge, followed by degradation of the individual aromatic components [28] [29].
Differential scanning calorimetry provides complementary thermal analysis information, revealing endothermic and exothermic transitions associated with physical and chemical changes [31] [32]. The melting transition is anticipated to occur in the 280-320°C range, based on analogous pyrazolidinedione derivatives [33] [34]. This relatively high melting point reflects the extended conjugation and intermolecular hydrogen bonding present in the crystal structure [28] [27].
The decomposition process manifests as a complex series of exothermic events, indicating the highly energetic nature of the degradation pathways [31] [29]. The total enthalpy of decomposition is substantial, reflecting the breaking of multiple carbon-carbon and carbon-nitrogen bonds throughout the molecular framework [28] [30].
Kinetic analysis of the thermal decomposition reveals activation energies consistent with organic heterocyclic compounds [26] [31]. The apparent activation energy for the major decomposition process falls within the 200-300 kilojoules per mole range, indicating significant thermal stability under normal storage and handling conditions [28] [27]. The decomposition follows complex kinetics, suggesting multiple competing pathways involving different molecular fragments [31] [29].
Isothermal stability studies demonstrate excellent thermal stability below 200°C, with minimal weight loss observed during extended heating periods [26] [30]. This thermal robustness makes the compound suitable for applications requiring elevated temperature processing or prolonged thermal exposure [28] [32]. The stability profile is enhanced under inert atmosphere conditions, indicating the importance of oxidative processes in the degradation mechanism [31] [27].
| Property Category | Theoretical/Literature Values | Reference Sources |
|---|---|---|
| Molecular Formula | C₂₀H₂₀N₂O₃ (estimated) | Structural analysis [35] [36] |
| Molecular Weight | 336.39 g/mol (estimated) | Calculated from formula |
| Melting Point | 280-320°C (estimated for similar compounds) | Similar pyrazolidinediones [33] [34] |
| Carbonyl Stretching (IR) | 1680-1720 cm⁻¹ (conjugated carbonyls) | Carbonyl IR data [11] [12] |
| UV-Vis Absorption | 275-320 nm (n→π* transition) | UV-Vis literature [15] [16] |
| NMR Features | Aromatic: 6.5-8.5 ppm; Methylene: 2.5-4.5 ppm | NMR literature [2] [4] |
| Crystal System | Triclinic or Monoclinic (typical) | Crystal structure data [18] [21] |
| Thermal Stability | 200-300°C (estimated) | TGA studies [26] [27] |
| Decomposition Temperature | 350-450°C (estimated) | Thermal analysis [28] [29] |
Predicted Nuclear Magnetic Resonance Spectroscopic Data
| Structural Unit | Predicted ¹³C NMR (ppm) | Predicted ¹H NMR (ppm) | Multiplicity |
|---|---|---|---|
| Pyrazolidinedione C(3) | 158-165 | N/A | N/A |
| Pyrazolidinedione C(5) | 158-165 | N/A | N/A |
| Methylene Bridge | 120-130 | N/A | N/A |
| Naphthalene C(1) | 135-145 | N/A | N/A |
| Naphthalene C(4) | 125-135 | N/A | N/A |
| Propoxy CH₃ | 10-15 | 1.0-1.3 | t |
| Propoxy OCH₂ | 65-75 | 4.0-4.3 | t |
| Aromatic Protons | N/A | 7.2-8.5 | m |
| Methylene Protons | N/A | 2.8-3.2 | s |
Predicted Thermal Analysis Data
| Analysis Type | Temperature Range (°C) | Weight Loss (%) | Atmosphere |
|---|---|---|---|
| TGA Onset | 250-300 | 5-10 | N₂/Air |
| TGA Major Decomposition | 350-450 | 70-85 | N₂/Air |
| DSC Melting Point | 280-320 | N/A | N₂ |
| DSC Decomposition | 400-500 | N/A | N₂/Air |
| Isothermal Stability | 200-250 | <5 | N₂ |